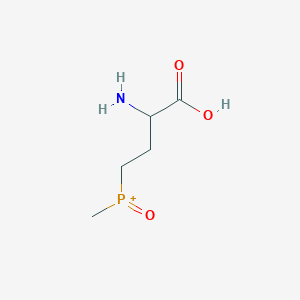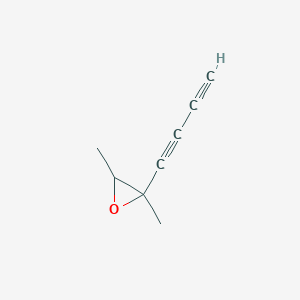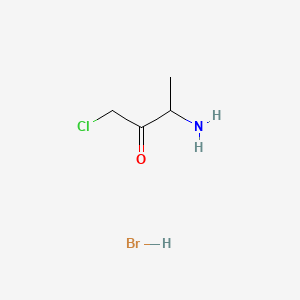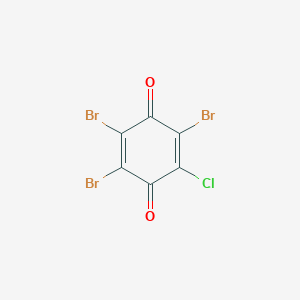
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6Br3ClO2 This compound is characterized by the presence of three bromine atoms, one chlorine atom, and a dione structure within a cyclohexadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione typically involves the bromination and chlorination of cyclohexa-2,5-diene-1,4-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where cyclohexa-2,5-diene-1,4-dione is treated with bromine and chlorine in the presence of catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through halogen bonding and electrophilic interactions. The compound can form stable complexes with nucleophiles, leading to various biochemical and chemical effects. The pathways involved include halogenation and dehalogenation processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Tribromocyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom but has similar bromination.
2,3,5-Trichlorocyclohexa-2,5-diene-1,4-dione: Contains chlorine atoms instead of bromine.
2,3,5-Tribromo-6-fluorocyclohexa-2,5-diene-1,4-dione: Substitutes chlorine with fluorine.
Eigenschaften
CAS-Nummer |
46008-81-5 |
|---|---|
Molekularformel |
C6Br3ClO2 |
Molekulargewicht |
379.23 g/mol |
IUPAC-Name |
2,3,5-tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6Br3ClO2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChI-Schlüssel |
PQAQNWSPNSUKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


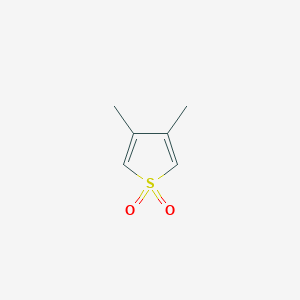
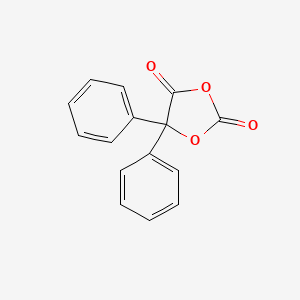
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


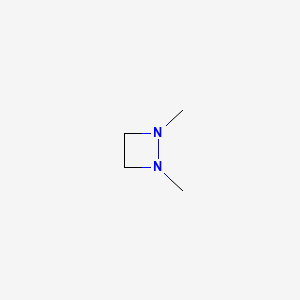
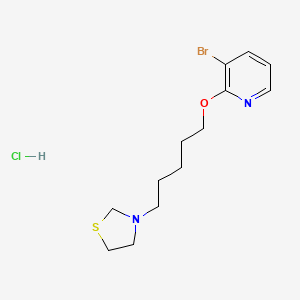
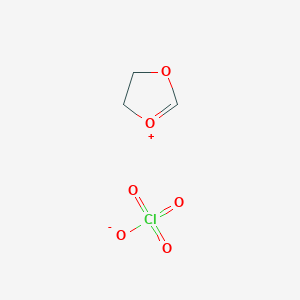
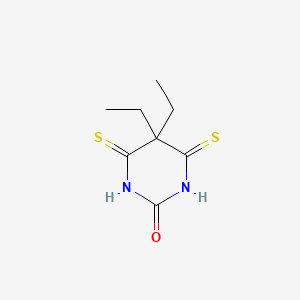
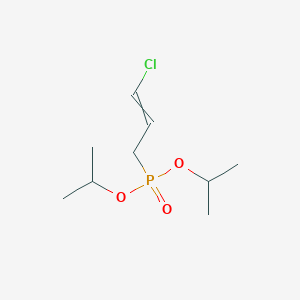
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
